molecular formula C9H9BrO3 B1276812 2-Bromo-4-methoxyphenylacetic acid CAS No. 66916-99-2

2-Bromo-4-methoxyphenylacetic acid

Cat. No. B1276812
CAS RN: 66916-99-2
M. Wt: 245.07 g/mol
InChI Key: XQELSBAAFMYSMG-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxyphenylacetic acid is a chemical compound with the linear formula H3COC6H3(Br)CH2CO2H . It has a molecular weight of 245.07 . It is a white to almost white powder or crystalline substance .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methoxyphenylacetic acid is represented by the formula H3COC6H3(Br)CH2CO2H . It has an average mass of 245.070 Da and a monoisotopic mass of 243.973495 Da .


Physical And Chemical Properties Analysis

2-Bromo-4-methoxyphenylacetic acid is a solid substance . It has a melting point ranging from 127.0 to 131.0 °C . It is soluble in methanol .

Scientific Research Applications

Pharmacology

2-Bromo-4-methoxyphenylacetic acid: is explored in pharmacology for its potential as a precursor in the synthesis of complex molecules. It can be used to develop new pharmacologically active compounds, such as analogs of existing drugs, to improve their efficacy or reduce side effects .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. It’s particularly valuable in the synthesis of heterocyclic compounds, which are rings containing at least one atom other than carbon. These structures are common in many pharmaceuticals .

Material Science

The bromine and methoxy groups in 2-Bromo-4-methoxyphenylacetic acid make it a candidate for modifying the surface properties of materials. It could be used to create novel coatings or additives that enhance material durability or functionality .

Analytical Chemistry

This compound may be used as a standard or reagent in analytical methods. Its unique structure allows it to be a reference compound in chromatography or spectrometry for identifying or quantifying similar compounds in complex mixtures .

Biochemistry

In biochemistry research, 2-Bromo-4-methoxyphenylacetic acid might be used to study enzyme-catalyzed reactions where it could act as an inhibitor or substrate analog. This helps in understanding enzyme mechanisms or designing enzyme inhibitors .

Environmental Science

Researchers could investigate the environmental fate of 2-Bromo-4-methoxyphenylacetic acid , such as its biodegradation or its behavior in water treatment processes. This is crucial for assessing the environmental impact of new compounds .

Safety and Hazards

2-Bromo-4-methoxyphenylacetic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

properties

IUPAC Name

2-(2-bromo-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQELSBAAFMYSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398264
Record name 2-Bromo-4-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxyphenylacetic acid

CAS RN

66916-99-2
Record name 2-Bromo-4-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66916-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methoxyphenylacetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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